Bicyclo(2.1.1)hexane
Description
Historical Context of Strained Bicyclic Systems in Organic Chemistry
The study of strained ring systems has long been a captivating area of organic chemistry. rsc.org In the late 19th century, Adolf von Baeyer proposed his strain theory, which suggested that deviations from the ideal tetrahedral bond angle of 109.5° in cycloalkanes would lead to instability. libretexts.org This theory provided an initial framework for understanding the high reactivity of small rings like cyclopropane (B1198618) and cyclobutane (B1203170). libretexts.org
The synthesis of the first bicyclo[1.1.0]butane derivative in 1959 marked a significant milestone, demonstrating the existence of highly strained polycyclic systems. rsc.org Throughout the 20th century, chemists continued to synthesize and study a variety of strained bicyclic and polycyclic hydrocarbons, including norbornane (B1196662) (bicyclo[2.2.1]heptane) and its derivatives. ontosight.aiacs.org These investigations not only expanded the library of known organic molecules but also led to the development of new synthetic methods and a deeper understanding of chemical bonding and reactivity. rsc.orgbeilstein-journals.orgnih.gov The release of ring strain serves as a powerful thermodynamic driving force for many reactions involving these systems. beilstein-journals.orgnih.gov
Contemporary Significance of Bicyclo[2.1.1]hexane as a Molecular Scaffold
In recent years, bicyclo[2.1.1]hexane has emerged as a particularly valuable molecular scaffold in contemporary chemical research, especially in the pharmaceutical industry. acs.orgenamine.netnih.gov Its rigid, three-dimensional structure provides a distinct advantage over flat, aromatic systems that have traditionally dominated drug discovery. researchgate.net
The drive to explore and populate three-dimensional (3D) chemical space is a major theme in modern drug discovery. Molecules with greater sp³ character and defined 3D geometries often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, compared to their planar sp²-rich counterparts. rsc.orgresearchgate.net Bicyclo[2.1.1]hexane is an exemplary scaffold for achieving this goal. acs.orgnih.govacs.org
The rigid framework of bicyclo[2.1.1]hexane allows for precise positioning of substituents in space, creating unique structural motifs that are inaccessible with traditional aromatic or flexible aliphatic linkers. nih.gov This opens up new avenues for molecular design and the exploration of novel interactions with biological targets. rsc.orgnih.gov The synthesis of polysubstituted bicyclo[2.1.1]hexanes further expands this accessible chemical space, offering exit vectors that mimic not only ortho- and meta-substituted benzenes but also enable substitution patterns that go beyond what is possible with planar aromatic systems. nih.gov
The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance or maintain biological activity, is a cornerstone of medicinal chemistry. Bicyclo[2.1.1]hexane has proven to be a highly effective bioisostere for certain substituted benzene (B151609) rings. researchgate.netacs.org
Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes have been successfully employed as saturated, non-planar mimics of ortho-substituted benzenes. researchgate.netnih.gov This substitution can lead to patent-free drug candidates with potentially improved pharmacokinetic profiles. acs.orgnih.gov For instance, replacing the ortho-substituted benzene ring in known fungicides with a 1,2-disubstituted bicyclo[2.1.1]hexane core has resulted in saturated analogs with significant antifungal activity. nih.gov Similarly, 1,4-disubstituted bicyclo[2.1.1]hexanes can serve as bioisosteres for meta-substituted benzenes, offering a different spatial arrangement of substituents that can be beneficial for optimizing a compound's properties. chemistryviews.org The use of these caged hydrocarbon scaffolds can lead to notable improvements in potency, solubility, and metabolic stability of bioactive compounds. researchgate.net
Research Findings and Physicochemical Properties
Recent research has focused on developing efficient synthetic routes to various bicyclo[2.1.1]hexane derivatives and characterizing their properties.
Synthetic Methodologies
A variety of synthetic strategies have been developed to access the bicyclo[2.1.1]hexane core. These include:
Intramolecular [2+2] Photocycloadditions: Visible light-driven photocycloadditions of styrene (B11656) derivatives or 1,5-hexadienes have proven to be a powerful method for constructing the bicyclo[2.1.1]hexane skeleton in good to excellent yields. acs.orgchemistryviews.orgorganic-chemistry.org
Cycloadditions with Bicyclo[1.1.0]butanes (BCBs): The reaction of BCBs with alkenes, often catalyzed by transition metals or Lewis acids, provides a versatile entry to bicyclo[2.1.1]hexane derivatives. acs.orgresearchgate.net
Intramolecular Formal (3+2)-Cycloaddition: This method involves the cyclization of allylated cyclopropanes to form the bicyclic system. nih.gov
SmI₂-Mediated Reductive Cyclization: This approach has been used to synthesize 2-substituted bicyclo[2.1.1]hexan-1-ols, which can serve as mimics of ortho-phenolic compounds. researchgate.net
Physicochemical Properties of Bicyclo[2.1.1]hexane
The parent bicyclo[2.1.1]hexane is a colorless liquid at room temperature with a low boiling point. cymitquimica.com It is non-polar and insoluble in water but soluble in organic solvents. cymitquimica.com The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | nih.gov |
| Molecular Weight | 82.14 g/mol | nih.gov |
| CAS Number | 285-86-9 | nih.gov |
| IUPAC Name | bicyclo[2.1.1]hexane | nih.gov |
| Canonical SMILES | C1CC2CC1C2 | nih.gov |
The unique, strained structure of bicyclo[2.1.1]hexane leads to distinct reactivity. ontosight.ai For example, the bridgehead angle is significantly smaller than in the related norbornane, which can enhance complementarity with enzyme active sites.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMRMEYFZHIPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182720 | |
| Record name | Bicyclo(2.1.1)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285-86-9 | |
| Record name | Bicyclo(2.1.1)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.1.1)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 2.1.1 Hexane Derivatives
Photochemical Approaches to Bicyclo[2.1.1]hexane Synthesis
Photochemical reactions provide effective and direct pathways to strained cyclic systems, including the bicyclo[2.1.1]hexane core, by utilizing light energy to facilitate bond formations that are otherwise challenging.
Intramolecular Crossed [2+2] Photocycloaddition of 1,5-Dienes
A primary and well-established method for constructing the bicyclo[2.1.1]hexane skeleton is the intramolecular [2+2] photocycloaddition of 1,5-dienes. nih.gov This reaction class forges the bridged bicyclic structure through the formation of two new carbon-carbon bonds within a diene substrate.
Modern advancements have enabled a shift from high-energy UV radiation to milder, visible light-driven protocols, which significantly improves functional group tolerance. rsc.org This is largely accomplished through triplet energy transfer (TET), where a photosensitizer absorbs visible light, transitions to its triplet state, and then transfers this energy to the 1,5-diene. organic-chemistry.orgchemistryviews.org This excited triplet-state diene is the reactive intermediate that undergoes the intramolecular cyclization. rsc.orgnih.gov The mechanism is proposed to involve the formation of a diradical intermediate, which, after cyclization and radical recombination, yields the bicyclo[2.1.1]hexane product. rsc.org Iridium-based photocatalysts, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and organic sensitizers like thioxanthones are effective for these transformations, often using light from LEDs. rsc.orgchemistryviews.org The success of this energy transfer is contingent on the sensitizer (B1316253) having a triplet energy sufficient to excite the diene substrate. nih.govrsc.org
Visible-light-driven photocycloadditions exhibit broad substrate scope and high functional group compatibility. chemistryviews.org The methodology tolerates a wide array of substituents on the 1,5-diene, including various alkyl and aryl groups, as well as electron-donating and electron-withdrawing functionalities on aromatic rings. organic-chemistry.orgchemistryviews.org Styrene (B11656) derivatives are particularly effective substrates for these reactions. organic-chemistry.orgresearchgate.net The mild conditions allow for the presence of sensitive groups like esters and carboxylic acids, which can be carried through the reaction sequence. organic-chemistry.orgchemistryviews.org This versatility has been demonstrated in the synthesis of numerous 1,2-, 1,4-, and 1,5-disubstituted bicyclo[2.1.1]hexanes, showcasing the method's ability to create diverse substitution patterns. organic-chemistry.orgrsc.org
| Finding | Substrates | Catalyst/Sensitizer | Conditions | Yield | Ref |
| Visible Light [2+2] Cycloaddition | 2,5-disubstituted hexa-1,5-dienes (styrene derivatives) | Ir(dFCF3ppy)2(dtbbpy)PF6 | 414 nm LED, acetone (B3395972) | Good to excellent (up to quantitative) | chemistryviews.org |
| Enantioselective [2+2] Cycloaddition | α,β-unsaturated acyl pyrazoles | Rhodium-based Lewis acid | Light irradiation | High yield and enantioselectivity | chemrxiv.org |
| Broad Substitution Patterns | 1,5-hexadienes | Iridium photocatalyst | 456 nm LEDs | Access to 11 distinct substitution patterns | rsc.org |
Photocatalytic Cycloaddition Reactions
Photocatalytic cycloadditions represent another powerful strategy for synthesizing bicyclo[2.1.1]hexane systems. These reactions can proceed through mechanisms other than triplet energy transfer, such as the generation of a radical cation intermediate via single-electron transfer (SET) from the diene to an excited photocatalyst. nih.gov This approach has been successfully applied to construct not only the carbocyclic bicyclo[2.1.1]hexane core but also heteroatom-containing analogues like 2-oxabicyclo[2.1.1]hexanes through the cycloaddition of bicyclo[1.1.0]butanes with aldehydes. nih.gov The use of photocatalysis can provide access to unique substitution patterns and has been shown to be effective for preparing polysubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres for polysubstituted benzenes. rsc.orgrsc.org
Metal-Mediated and Catalyzed Synthetic Routes
Complementing photochemical methods, metal-based reagents and catalysts offer alternative and powerful routes for the construction of the bicyclo[2.1.1]hexane framework, often through reductive cyclization pathways.
Lewis Acid-Catalyzed Cycloaddition and Annulation Reactions
The significant ring strain inherent in bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for strain-release driven annulations to form bicyclo[2.1.1]hexane derivatives. rsc.orgresearchgate.net These transformations often proceed through cycloaddition pathways, where the BCB acts as a versatile building block. nih.govchinesechemsoc.org Lewis acid catalysis has emerged as a powerful strategy to activate BCBs towards formal cycloaddition reactions with various partners, including alkenes, dipolar molecules, and alkynes. thieme-connect.comresearchgate.net These reactions provide efficient access to a wide range of substituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres in drug discovery. rsc.orgresearchgate.net
A notable application of strain-release annulation is the scandium triflate (Sc(OTf)₃)-catalyzed (3+2) annulation of BCBs with ynamides. rsc.orgrsc.orgnih.gov This reaction provides a facile, one-step synthesis of polysubstituted 2-amino-bicyclo[2.1.1]hexenes under mild conditions. rsc.orgresearchgate.net These products are of particular interest as they can mimic the spatial arrangement of substituted anilines, a common motif in bioactive molecules. rsc.org
The proposed mechanism involves the activation of the BCB by the Lewis acid, Sc(OTf)₃. rsc.org This is followed by a nucleophilic attack from the nitrogen lone pair of the ynamide onto the activated BCB. The resulting intermediate contains both an enolate and a keteniminium ion, which then undergoes an intramolecular cyclization to afford the final 2-amino-bicyclo[2.1.1]hexene product. rsc.orgresearchgate.net This methodology tolerates a variety of electronically diverse ynamides and differently substituted keto-BCBs. rsc.org
Table 2: Sc(OTf)₃-Catalyzed (3+2) Annulation of BCBs with Ynamides A selection of substrates and their corresponding product yields.
| Entry | BCB Substituent (R¹) | Ynamide Substituent (R²) | Product | Yield (%) |
| 1 | Naphthyl | 4-MeOC₆H₄ | 3a | 95 |
| 2 | Phenyl | 4-MeOC₆H₄ | 3b | 93 |
| 3 | 4-FC₆H₄ | 4-MeOC₆H₄ | 3c | 91 |
| 4 | 4-ClC₆H₄ | 4-MeOC₆H₄ | 3d | 89 |
| 5 | Naphthyl | Phenyl | 3g | 94 |
| 6 | Naphthyl | 4-FC₆H₄ | 3h | 96 |
| 7 | Naphthyl | 4-MeC₆H₄ | 3i | 92 |
| 8 | Naphthyl | Me | 3s | 85 |
Data sourced from Chemical Science, 2024. rsc.org
The formal [2π + 2σ] cycloaddition between BCBs and various 2π-systems represents a powerful strategy for synthesizing bicyclo[2.1.1]hexanes. nih.govrsc.org Historically, these reactions were often thermally induced. nih.govrsc.org More recent advancements have focused on catalytic methods, including those initiated by energy transfer or promoted by Lewis acids. nih.govchemrxiv.org
A mild and effective titanium-catalyzed intermolecular radical-relay [2σ + 2π] cycloaddition of BCBs and 1,3-dienes has been developed. researchgate.net This method allows for the synthesis of bicyclo[2.1.1]hexane scaffolds bearing aryl vinyl groups with excellent regioselectivity and trans-selectivity, providing rapid access to bioisosteres of stilbene. researchgate.net In a different approach, a BF₃·Et₂O-catalyzed formal [2π + 2σ] cycloaddition of BCBs with benzofuran-derived oxa- and aza-dienes has been shown to produce a variety of functionalized spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes] in high yields. rsc.orgchemrxiv.orgrsc.org This transformation proceeds with high chemoselectivity and tolerates a broad range of substrates under mild conditions. rsc.orgrsc.org Another strategy involves the use of 2-azadienes as the dienic partner in a titanium-catalyzed formal [2π + 2σ] cycloaddition, which provides access to 2-aminobicyclo[2.1.1]hexanes. nih.gov These methods significantly expand the toolbox for creating diverse and medicinally relevant bicyclo[2.1.1]hexane structures.
Chemodivergent Synthesis via Catalyst Control (e.g., Cu(I)/Au(I) Catalysis)
A powerful strategy for creating diverse molecular structures from common starting materials is chemodivergent synthesis, where the catalyst dictates the reaction outcome. researchgate.net A notable example is the reaction of bicyclo[1.1.0]butane amides with azadienes, which can be selectively steered to produce either bicyclo[2.1.1]hexanes or cyclobutenes by choosing between a copper(I) or gold(I) catalyst. acs.org
Under copper(I) catalysis, a formal cycloaddition occurs, efficiently yielding bicyclo[2.1.1]hexane derivatives. acs.org In contrast, gold(I) catalysis uniquely promotes an addition-elimination pathway, leading to the selective formation of cyclobutenes. acs.org This catalytic control allows for the generation of two distinct and valuable product classes from the same set of reactants. Both processes are characterized by high chemoselectivity, efficiency, and a broad substrate scope. acs.org
Mechanistic studies using Density Functional Theory (DFT) have provided insights into this divergent reactivity. acs.org The copper(I) catalyst favors a linear, two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane core. acs.org Conversely, the gold(I) catalyst stabilizes key intermediates through a four-coordinate geometry, facilitating an intramolecular proton transfer and reversing the inherent chemoselectivity of the reaction. acs.org This highlights the unique capability of Au(I) to control reaction pathways and expand the accessible chemical space. acs.org
In a different approach, photocatalyst-controlled regiodivergent synthesis of the bicyclo[2.1.1]hexane scaffold has also been demonstrated. nih.gov This method allows for the synthesis of two different substitution patterns under photochemical conditions, with the choice of photocatalyst guiding the reaction pathway. nih.gov Transient absorption spectroscopy has been used to distinguish between the divergent mechanisms, identifying electron transfer and energy transfer processes depending on the photocatalyst used. nih.gov
Table 1: Catalyst-Controlled Chemodivergent Synthesis
| Catalyst | Reactants | Product Class | Key Mechanistic Feature | Reference |
| Cu(I) | Bicyclo[1.1.0]butane amides + Azadienes | Bicyclo[2.1.1]hexanes | Favors linear two-coordinate transition state | acs.org |
| Au(I) | Bicyclo[1.1.0]butane amides + Azadienes | Cyclobutenes | Stabilizes four-coordinate intermediate | acs.org |
Formal [2+3] Cycloaddition between Silyl (B83357) Enol Ethers and Bicyclo[1.1.0]butanes
A facile and efficient method for constructing bicyclo[2.1.1]hexane systems involves a Lewis acid-catalyzed formal [2+3] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes (BCBs). chemrxiv.orgmatilda.science This stepwise, two-electron process allows for the creation of two adjacent quaternary carbon centers and a silyl-protected tertiary alcohol in a single step. matilda.science The reaction demonstrates broad functional group tolerance for the silyl enol ethers. matilda.science
Ytterbium triflate (Yb(OTf)₃) has been identified as an effective Lewis acid promoter for this formal [2π + 2σ] cycloaddition, furnishing bicyclo[2.1.1]hexanes with a wide range of substituents. acs.orgnih.gov The utility of this methodology is enhanced by its scalability and the potential for further synthetic transformations of the resulting cycloadducts. acs.orgnih.gov Interestingly, when conjugated silyl dienol ethers are used, the reaction can provide access to bicyclo[4.1.1]octanes, further diversifying the accessible molecular scaffolds. chemrxiv.orgmatilda.science
Table 2: Lewis Acid-Catalyzed Formal [2+3] Cycloaddition
| Lewis Acid Catalyst | Reactants | Product | Key Features | Reference |
| Yb(OTf)₃ | Silyl enol ethers + Bicyclo[1.1.0]butanes (BCBs) | Bicyclo[2.1.1]hexanes with two vicinal quaternary centers and a tertiary alcohol | Wide functional group tolerance, scalable | acs.orgnih.gov |
| Sc(OTf)₃ / Yb(OTf)₃ | Conjugated silyl dienol ethers + BCBs | Bicyclo[4.1.1]octanes | Access to a different bicyclic system | chemrxiv.orgmatilda.science |
Iridium-Catalyzed Undirected Borylation of Tertiary C-H Bonds
A significant advancement in the functionalization of bicyclo[2.1.1]hexanes is the iridium-catalyzed undirected borylation of bridgehead tertiary C-H bonds. nih.govresearchgate.netchemrxiv.org This method is notable as catalytic borylation of such C-H bonds was previously unobserved. nih.govresearchgate.netchemrxiv.org The reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a wide array of functional groups, with over 35 examples reported. nih.govresearchgate.netchemrxiv.org
This process is applicable to all-carbon bicyclo[2.1.1]hexanes, as well as oxa- and azabicyclo[2.1.1]hexane derivatives, which all react cleanly at the tertiary C-H bonds to yield the corresponding boronic esters. nih.govchemrxiv.org The methylene (B1212753) C-H bonds within the bicyclic core remain unreactive, which is attributed to steric hindrance. nih.gov The reaction tolerates functional groups such as esters, alcohols, bromides, and amides. nih.gov
Kinetic and computational studies suggest that the C-H bond cleavage has a modest barrier, and the turnover-limiting step is an isomerization that occurs before the reductive elimination that forms the C-B bond. nih.govresearchgate.netchemrxiv.org This methodology is valuable for the late-stage modification of pharmaceuticals containing this bicyclic substructure and for the synthesis of novel building blocks. nih.govresearchgate.net
Table 3: Iridium-Catalyzed Borylation of Bicyclo[2.1.1]hexane Derivatives
| Substrate Class | Catalyst System | Product | Key Features | Reference |
| Bicyclo[2.1.1]hexanes | Iridium | Bridgehead boronic esters | Highly selective for tertiary C-H bonds, broad functional group tolerance | nih.govresearchgate.netchemrxiv.org |
| (Hetero)bicyclo[2.1.1]hexanes | Iridium | Bridgehead boronic esters | Applicable to late-stage functionalization | nih.govresearchgate.netchemrxiv.org |
Multi-Step and Modular Synthesis Strategies
Transformation of Cyclobutanedione Derivatives to Bicyclo[2.1.1]hexanones
A two-step transformation has been developed for the conversion of cyclobutanedione derivatives into 1-substituted bicyclo[2.1.1]hexan-2-ones. chemistryviews.org These products are valuable intermediates for the synthesis of various 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. chemistryviews.org The process begins with a transannular pinacol (B44631) coupling reaction mediated by samarium(II) iodide (SmI₂) to form a vicinal diol with a bicyclo[2.1.1]hexane core. chemistryviews.orgnih.gov This is followed by an acid-catalyzed pinacol rearrangement using p-toluenesulfonic acid monohydrate to yield the desired ketone. chemistryviews.orgnih.gov
The starting cyclobutanediones can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. chemistryviews.org This method allows for the synthesis of bicyclo[2.1.1]hexan-2-ones with a variety of substituents at the 1-position in moderate to good yields. chemistryviews.org The utility of these building blocks in drug discovery has been demonstrated through their conversion into analogues of the antiparasitic and antiviral drug nitazoxanide. chemistryviews.org
Preparation of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)
The 2-azabicyclo[2.1.1]hexane framework, a constrained proline analogue, is a valuable scaffold in medicinal chemistry. evitachem.comd-nb.info An efficient synthesis of this ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which can be prepared photochemically. acs.orgnih.gov A key step in this strategy is the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene (B1205218) dicarbamate derived from the anhydride. acs.orgnih.gov
Development of Scalable Synthetic Protocols
The development of scalable synthetic routes is crucial for the application of bicyclo[2.1.1]hexane derivatives in drug development. d-nb.info An optimized, multigram synthesis of 4-substituted 2,4-methanoproline derivatives has been reported. nuph.edu.ua Careful selection of starting materials and an optimized isolation procedure have enabled the preparation of a key bicyclic building block on a 0.7 kg scale in a single run, with a 32% yield over four laboratory steps. nuph.edu.uaresearchgate.net This scalable process provides access to significant quantities of material for further derivatization. nuph.edu.uaresearchgate.net
Another scalable approach involves a visible light-driven intramolecular crossed [2+2] photocycloaddition of styrene derivatives. organic-chemistry.org This method, which utilizes triplet energy transfer, produces bicyclo[2.1.1]hexanes in good to high yields and is amenable to further functionalization. organic-chemistry.org Solvent optimization has identified acetone as a preferred solvent for its environmental benefits. organic-chemistry.org Additionally, a robust and scalable route (over 10 grams) to 1,2-disubstituted bicyclo[2.1.1]hexanes has been developed, starting from commercially available phenylacetaldehyde (B1677652). chemrxiv.org This strategy employs photochemistry to access new building blocks via a [2+2] cycloaddition, which can then be readily derivatized. chemrxiv.org
Advanced Spectroscopic and Structural Elucidation of Bicyclo 2.1.1 Hexane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of bicyclo[2.1.1]hexane systems in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule. For instance, in bicyclo[2.1.1]hexan-2-one, the bridgehead protons and carbons exhibit characteristic chemical shifts due to the strained nature of the bicyclic system. cdnsciencepub.com
The ¹³C NMR spectra of various substituted bicyclo[2.1.1]hexane derivatives have been extensively documented. rsc.orgresearchgate.net These studies reveal the significant influence of substituents on the chemical shifts of the bicyclic core carbons. For example, the introduction of a phenyl group at the 1-position of bicyclo[2.1.1]hexan-2-one results in a downfield shift of the carbonyl carbon (C2) to approximately 211.7 ppm, while the bridgehead carbon (C1) also experiences a significant shift. rsc.org Further substitution on the phenyl ring, such as with bromo, fluoro, or tolyl groups, leads to predictable changes in the ¹³C chemical shifts, reflecting the electronic effects of these substituents. rsc.orgresearchgate.net
The study of ¹³C-¹³C coupling constants provides deeper insights into the bonding and hybridization within the bicyclo[2.1.1]hexane framework. acs.orgresearchgate.net These coupling constants are sensitive to the s-character of the carbon-carbon bonds. In strained systems like bicyclo[2.1.1]hexane, the bond hybridization deviates significantly from the ideal sp³, leading to unique coupling constant values.
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Bicyclo[2.1.1]hexane Derivatives Note: Data extracted from supporting information of various studies. rsc.orgresearchgate.net Solvent is CDCl₃.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 |
|---|---|---|---|---|---|---|
| 1-phenylbicyclo[2.1.1]hexan-2-one | 68.06 | 211.68 | 30.94 | 44.84 | 42.45 | - |
| 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one | 67.58 | 211.25 | 31.07 | 44.94 | 42.42 | - |
| 1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-one | 67.45 | 211.68 | 30.96 | 45.05 | 42.44 | - |
| 1-(p-tolyl)bicyclo[2.1.1]hexan-2-ol | 58.97 | 76.03 | 35.06 | 43.90 | 39.30 | 37.56 |
| 1-phenylbicyclo[2.1.1]hexane-2-carbaldehyde | - | - | - | - | - | - |
Please note that a full assignment for all carbons was not available in the cited sources for all compounds.
X-ray Crystallography for Dihedral Angle and Stereochemical Analysis
X-ray crystallography provides definitive, solid-state structural information, including precise bond lengths, bond angles, and dihedral angles. This technique has been instrumental in confirming the stereochemistry of various bicyclo[2.1.1]hexane derivatives. nih.govresearchgate.netacs.org For example, the absolute stereochemistry of (+)-2r, a 1,2-disubstituted bicyclo[2.1.1]hexane, was confirmed by X-ray analysis to be (S,S). rsc.org
Crystallographic analysis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been particularly important in establishing them as saturated bioisosteres of ortho-substituted benzene (B151609) rings. nih.gov These studies have allowed for a detailed comparison of the geometric parameters between the two scaffolds. While the distance between the substituent attachment points is similar, the dihedral angle (θ) defined by the substituents and the connecting carbons is significantly different, highlighting the three-dimensional character of the bicyclo[2.1.1]hexane system. nih.gov For instance, in several 1,2-disubstituted bicyclo[2.1.1]hexanes, the dihedral angle was found to be in the range of 56-59°, in stark contrast to the nearly flat ortho-substituted benzene ring (7-8°). nih.gov
Table 2: Comparison of Geometric Parameters between 1,2-Disubstituted Bicyclo[2.1.1]hexanes and ortho-Substituted Benzene from X-ray Data Data adapted from Mykhailiuk et al. nih.gov | Parameter | Bicyclo[2.1.1]hexane (Compounds 1b, 4b, 12b) | ortho-Substituted Benzene (Valsartan, Telmisartan) | |---|---|---| | r (Å) | 1.56-1.57 | 1.39-1.41 | | d (Å) | 3.05-3.19 | 3.04-3.10 | | φ₁ (°) ** | 61-65 | 55-57 | | **φ₂ (°) ** | 61-65 | 55-57 | | **|θ| (°) | 56-59 | 7-8 |
r = distance between C-atoms bearing substituents; d = distance between two carbon substituents; φ₁ and φ₂ = plane angles between exit vectors and C-C bond; θ = dihedral angle defined by exit vectors and C-C bond.
Application of Other Advanced Spectroscopic Techniques
Beyond NMR and X-ray crystallography, other advanced spectroscopic techniques have been applied to study the structure and properties of bicyclo[2.1.1]hexane and its derivatives.
Gas-phase electron diffraction (GED) has been used to determine the molecular structure of the parent bicyclo[2.1.1]hexane in the gaseous state. capes.gov.brcapes.gov.br This technique provides valuable data on bond lengths and angles in the absence of intermolecular forces present in the crystalline state.
Infrared (IR) spectroscopy is routinely used to identify functional groups within bicyclo[2.1.1]hexane derivatives. For example, the carbonyl stretch of bicyclo[2.1.1]hexane-2-carboxylic acid is expected around 1700 cm⁻¹, and the O-H stretch of alcohol derivatives appears around 3400 cm⁻¹.
Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of these compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in confirming the elemental composition of newly synthesized derivatives. rsc.orgrsc.org
These advanced techniques, when used in combination, provide a comprehensive understanding of the intricate structural and electronic properties of bicyclo[2.1.1]hexane systems, which is crucial for their application in various fields of chemistry.
Reaction Mechanisms and Reactivity Studies of Bicyclo 2.1.1 Hexane
Radical Reactions Involving the Bicyclo[2.1.1]hexane Core
The bicyclo[2.1.1]hexane framework is susceptible to radical reactions, which have been studied to understand the influence of its strained geometry on chemical reactivity.
Hydrogen Atom Abstraction by Methyl Radicals and Chlorine Atoms
Studies on the abstraction of hydrogen atoms from bicyclo[2.1.1]hexane have been conducted using methyl radicals and chlorine atoms. The photolysis of acetone (B3395972) served as a source for methyl radicals in these experiments. cdnsciencepub.com The reaction with methyl radicals was found to have a higher activation energy (10.3 kcal/mole) compared to similar reactions with less strained cycloalkanes like cyclopentane. cdnsciencepub.comcdnsciencepub.com This suggests that the high strain in the bicyclo[2.1.1]hexane molecule makes hydrogen abstraction by methyl radicals a slower process. cdnsciencepub.com
In contrast, the abstraction of hydrogen atoms by chlorine atoms is slightly faster for bicyclo[2.1.1]hexane than for cyclopentane. cdnsciencepub.com The absolute rate for this reaction at room temperature was determined to be 8.1 x 10¹⁰ L mol⁻¹ s⁻¹. cdnsciencepub.comcdnsciencepub.com
Further investigations involving the photochlorination of 1-methylbicyclo[2.1.1]hexane revealed that chlorine atoms attack both the methyl group and the 2- or 3-positions on the bicyclic core. cdnsciencepub.comcdnsciencepub.com The relative rate of attack was found to be 1:2.1 in favor of the ring positions. cdnsciencepub.comcdnsciencepub.com
Research has also explored the reactivity of different radical species. For instance, t-butoxyl radicals preferentially abstract hydrogen from the C(2) position of bicyclo[2.1.1]hexane to form the bicyclo[2.1.1]hexan-2-yl radical. rsc.orgresearchgate.net Similarly, bromine atoms also abstract a hydrogen from the C(2) position. rsc.orgresearchgate.net However, bis(trimethylsilyl)aminyl radicals show a different selectivity, abstracting hydrogen from both the bridgehead C(1) position and the methylene (B1212753) C(2) position. rsc.orgresearchgate.net This difference in reactivity highlights that the enhanced reactivity of the bridgehead position in bicyclo[2.1.1]hexane is an intrinsic property of the molecule and not solely due to the selectivity of the attacking radical. rsc.org
Table 1: Hydrogen Abstraction from Bicyclo[2.1.1]hexane
| Attacking Radical | Relative Rate (vs. Cyclopentane) | Activation Energy (kcal/mol) | Key Findings |
| Methyl Radical | Slower | 10.3 | Higher activation energy due to ring strain. |
| Chlorine Atom | Slightly Faster | Not specified | Rate is 8.1 x 10¹⁰ L mol⁻¹ s⁻¹ at room temperature. |
| t-Butoxyl Radical | Not specified | Not specified | Abstracts hydrogen from C(2). |
| Bromine Atom | Not specified | Not specified | Abstracts hydrogen from C(2). |
| Bis(trimethylsilyl)aminyl Radical | Not specified | Not specified | Abstracts from both C(1) and C(2). |
Diradical Intermediates in Photochemical Processes
Photochemical reactions involving bicyclo[2.1.1]hexane derivatives often proceed through diradical intermediates. For example, the photolysis of exo-5-benzoylbicyclo[2.1.1]hexane in benzene (B151609) results in the formation of Δ²-cyclopentenylacetophenone and 7-phenyltricyclo[3.2.0.0²,⁶]heptan-7-ol. researchgate.net This transformation is believed to occur via a diradical intermediate generated by a transannular hydrogen abstraction by the excited n-π* triplet state. researchgate.net
Similarly, the synthesis of bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through a photochemical process involving an allylated cyclopropane (B1198618). Photoexcitation of a 4-nitrobenzimine-substituted cyclopropane at 365 nm generates a diradical intermediate, which then undergoes intramolecular coupling to form the bicyclo[2.1.1]hexane scaffold.
Visible light-mediated photocatalytic [2+2] cycloadditions of 1,5-hexadienes also provide a route to bicyclo[2.1.1]hexane scaffolds. chemrxiv.orgrsc.org In this process, a photocatalyst excites the diene to a diradical state, which then undergoes a 5-exo-tet cyclization followed by radical recombination to yield the bicyclic product. chemrxiv.orgrsc.org
Rearrangement Reactions of Bicyclo[2.1.1]hexane Derivatives
The strained nature of the bicyclo[2.1.1]hexane skeleton makes its derivatives susceptible to various rearrangement reactions, often driven by the release of ring strain.
Acid-Catalyzed Pinacol (B44631) Rearrangements in Bicyclo[2.1.1]hexane Synthesis
Acid-catalyzed pinacol rearrangements are a key step in the synthesis of certain bicyclo[2.1.1]hexane derivatives. A two-step process has been developed to convert cyclobutanedione derivatives into 1-substituted bicyclo[2.1.1]hexan-2-ones. chemistryviews.orgresearchgate.net This method involves an initial samarium(II) iodide-mediated transannular pinacol coupling to form a bicyclo[2.1.1]hexane-1,2-diol, followed by an acid-catalyzed pinacol rearrangement to yield the desired ketone. chemistryviews.orgresearchgate.netnih.gov This synthetic route provides access to bicyclo[2.1.1]hexan-2-ones with various substituents at the 1-position. chemistryviews.org
A similar strategy has been employed to synthesize 1-substituted bicyclo[2.1.1]hexan-5-ones from α-hydroxy silyl (B83357) enol ethers. researchgate.net This involves a Simmons-Smith cyclopropanation followed by an acid-catalyzed pinacol rearrangement. researchgate.net
Thermal Rearrangements of Bicyclic and Tricyclic Intermediates
Thermal rearrangements play a role in the chemistry of bicyclo[2.1.1]hexane and related systems. For instance, the tricyclic alcohol 7-phenyltricyclo[3.2.0.0²,⁶]heptan-7-ol, formed during the photolysis of exo-5-benzoylbicyclo[2.1.1]hexane, can thermally rearrange to form both the starting material and Δ²-cyclopentenylacetophenone. researchgate.net The rearrangement back to the starting material proceeds through the cleavage of a bridgehead carbon-carbon bond, followed by a 1,5-hydrogen transfer. researchgate.net
Displacements at the 1-position of the 2-azabicyclo[2.1.1]hexane ring system, which involve the loss of a leaving group like a mesylate, require thermal activation but notably proceed without rearrangement of the strained bicyclic core. acs.org This stability against rearrangement under thermal conditions is a significant feature of this particular heterocyclic system. acs.org
Strain-Release Reactivity and σ-Bond Activation Phenomena
The high strain energy of the bicyclo[2.1.1]hexane system and its precursors, such as bicyclo[1.1.0]butanes (BCBs), is a major driving force for its reactivity. The activation of σ-bonds in these strained molecules enables a variety of cycloaddition reactions.
The reactivity of BCBs, which possess a strain energy of 66.3 kcal mol⁻¹, is often initiated by the cleavage of the central, highly strained σ-bond. rsc.orgrsc.org This strain-release driven reactivity has been extensively utilized in [2π + 2σ] cycloaddition reactions to construct the bicyclo[2.1.1]hexane framework. rsc.org
Lewis acid catalysis can facilitate these transformations. For example, Sc(OTf)₃ catalyzes the (3+2) annulation of BCBs with ynamides to produce 2-amino-bicyclo[2.1.1]hexenes. rsc.org The reaction is thought to proceed through the activation of the BCB by the Lewis acid, followed by nucleophilic attack from the ynamide. rsc.org
Photocatalysis also provides a powerful method for activating BCBs. diva-portal.org Using a strongly oxidizing acridinium (B8443388) organophotocatalyst, formal [2σ+2π] cycloadditions between BCBs and alkenes or aldehydes can be achieved, leading to bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.org The mechanism can be influenced by the specific reactants, leading to different regiochemical outcomes. diva-portal.org
Stereoselectivity in Nucleophilic Additions to Bicyclo[2.1.1]hexanones
The study of nucleophilic additions to the carbonyl group of bicyclo[2.1.1]hexanones serves as a fundamental area of research for understanding stereogenesis. The rigid and strained framework of these molecules provides a unique probe to investigate the influence of long-range electronic and steric effects on π-facial selectivity. core.ac.uk When a nucleophile attacks the carbonyl carbon, the carbon's hybridization changes from sp2 to sp3, resulting in a new stereocenter if the substituent groups are not equivalent. libretexts.org
Research has utilized substituted bicyclo[2.1.1]hexan-2-one systems to decouple steric and electronic effects. In 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, the carbonyl group is in a sterically neutral environment, allowing for the study of distal electronic modifications on the stereochemical outcome of reactions like hydride reductions. core.ac.uk The stereoselectivity during these reductions is sensitive to the electronic nature of the substituent at the 5-position. Generally, electron-withdrawing groups such as cyano (CN) and ester (COOMe) exhibit a preference for syn-face attack by the hydride. core.ac.uk However, this syn-facial preference is less pronounced in the bicyclo[2.1.1]hexane system compared to analogous norbornyl systems. core.ac.uk
Conversely, substituents like methyl (CH3) and hydroxymethyl (CH2OH) lead to a preference for anti-face attack. core.ac.uk In the case of 1-methylbicyclo[2.1.1]hexan-2-one, hydride reductions show diminished syn-selectivity compared to camphor. Furthermore, the presence of electron-withdrawing groups can lead to anti-face selectivity, which is contrary to predictions from the Cieplak model that suggests syn-selectivity based on hyperconjugative stabilization. In certain 2,5-disubstituted bicyclo[2.1.1]hexanone systems, nucleophilic attack has been observed to proceed exclusively from the convex face of the molecule, yielding single diastereomers. rsc.org
The following table summarizes the stereoselectivity observed during the hydride reduction of various 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones. core.ac.uk
Table 1: Stereoselectivity in Hydride Reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones
| Substituent (R) | Syn-Attack Product (%) | Anti-Attack Product (%) |
|---|---|---|
| CN | 75 | 25 |
| COOMe | 66 | 34 |
| CH₂OAc | 60 | 40 |
| CH₃ | 48 | 52 |
| CH₂OH | 47 | 53 |
Data sourced from reference core.ac.uk. The (E)-isomer corresponds to the syn-attack product and the (Z)-isomer to the anti-attack product.
Influence of Strain on General Reactivity Patterns in Bicyclo[2.1.1]hexane
The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, a consequence of its compact, bridged geometry where bond angles deviate substantially from the ideal tetrahedral angle of 109.5°. cymitquimica.comvulcanchem.com This inherent strain energy profoundly influences the molecule's chemical reactivity and stability. cymitquimica.com The study of reactions involving this strained hydrocarbon provides valuable quantitative data for correlating strain with reactivity. cdnsciencepub.com
One area where the effect of strain is evident is in free-radical reactions. In studies of hydrogen atom abstraction, the reactivity of bicyclo[2.1.1]hexane deviates from that of its less strained counterparts. For instance, the abstraction of a hydrogen atom by a methyl radical is slower for bicyclo[2.1.1]hexane than for cyclopentane. cdnsciencepub.com This observation aligns with the general trend that for a given type of C-H bond, activation energies for hydrogen abstraction increase with molecular strain. cdnsciencepub.com The activation energy for this reaction with bicyclo[2.1.1]hexane is 10.3 kcal/mole. cdnsciencepub.com
In contrast, the abstraction of a hydrogen atom by a chlorine atom is slightly faster for bicyclo[2.1.1]hexane than for cyclopentane. cdnsciencepub.com This suggests that the nature of the attacking radical plays a crucial role in how strain affects reactivity. Further studies with different radicals have shown that t-butoxyl radicals abstract hydrogen from the C(2) position, while the more selective bis(trimethylsilyl)aminyl radical abstracts hydrogen from the bridgehead C(1) position in addition to the C(2) position. rsc.org This enhanced reactivity at the bridgehead is an intrinsic property of the bicyclo[2.1.1]hexane system when compared to the less strained bicyclo[2.2.1]heptane. rsc.org The bicyclo[2.1.1]hexan-2-yl radical, formed by hydrogen abstraction, is also prone to rearrangement via β-scission to the cyclopent-3-enylmethyl radical at temperatures above 250 K, a reaction driven by the release of ring strain. rsc.org
The table below compares the activation energies for hydrogen abstraction by methyl radicals from various cycloalkanes, illustrating the effect of ring strain. cdnsciencepub.com
Table 2: Activation Energies for Hydrogen Abstraction by Methyl Radicals
| Cycloalkane | Strain Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 27.5 | 12.9 |
| Cyclobutane (B1203170) | 26.5 | 10.1 |
| Bicyclo[2.1.1]hexane | ~26 (Estimated) | 10.3 |
Data sourced from reference cdnsciencepub.com.
Computational Chemistry and Theoretical Investigations of Bicyclo 2.1.1 Hexane
Quantum Mechanical Calculations for Strain Energy and Stability
Bicyclo[2.1.1]hexane is a strained bicyclic organic compound with the chemical formula C₆H₁₀. nist.govcymitquimica.com Its structure consists of a cyclobutane (B1203170) ring fused with a cyclopropane (B1198618) ring, resulting in significant angle strain. cymitquimica.com Computational studies are crucial for understanding the stability and energetics of such strained systems.
Quantum mechanical calculations have been employed to determine the strain energy of bicyclo[2.1.1]hexane. The strain energy is a measure of the potential energy stored in a molecule due to geometric distortion from its ideal, strain-free conformation. For bicyclo[2.1.1]hexane, the calculated strain energy is approximately 38.0 kcal/mol. mdpi.com This high strain energy influences its reactivity and makes it a valuable intermediate in synthetic chemistry. cymitquimica.com
Theoretical studies have also investigated the stability of various bicyclic alkanes. diva-portal.org For instance, the strain in [2.1.0]bicyclopentane is comparable to the combined strain of cyclopropane and cyclobutane rings. mdpi.com In contrast, the strain in bicyclo[1.1.0]butane is significantly higher than the sum of two cyclopropane rings. mdpi.com These calculations help in understanding the relative stabilities and the energetic penalties associated with different ring fusions.
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.1.1]hexane | 38.0 mdpi.com |
| Bicyclo[3.1.0]hexane | 32.4 mdpi.com |
| cis-Bicyclo[2.2.0]hexane | 54.1 mdpi.com |
| trans-Bicyclo[2.2.0]hexane | 93.5 mdpi.com |
| Bicyclo[1.1.0]butane | 66.5 mdpi.com |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving bicyclo[2.1.1]hexane and its derivatives. These studies provide detailed insights into the electronic structure, transition states, and reaction pathways.
Elucidation of Transition States and Activation Barriers
DFT calculations are instrumental in elucidating the transition states and activation barriers of reactions leading to or involving bicyclo[2.1.1]hexane. For example, in the synthesis of bicyclo[2.1.1]hexanes through the cycloaddition of bicyclo[1.1.0]butanes (BCBs), DFT studies have been used to model the reaction pathways. rsc.org In a catalyst-controlled divergent synthesis, DFT calculations revealed how different metal catalysts, such as Cu(I) and Au(I), can lead to different products. acs.org The calculations showed that Cu(I) favors a two-coordinate geometry in the transition state, which accelerates intramolecular cyclization to form bicyclo[2.1.1]hexane. acs.org In contrast, Au(I) stabilizes a four-coordinate intermediate, which facilitates a different reaction pathway. acs.org
In another study on the SmI₂-catalyzed insertion of alkenes into bicyclo[1.1.0]butyl ketones, DFT calculations were used to probe the key bond-breaking and bond-forming steps. chemrxiv.org The calculations supported a radical-relay mechanism and helped to understand the energetics of the catalytic cycle, including the activation barrier for the rate-limiting step. chemrxiv.orgnih.gov Similarly, in the iridium-catalyzed borylation of bicyclo[2.1.1]hexanes, kinetic and computational studies indicated that the C-H bond cleavage has a modest barrier, and the turnover-limiting step is an isomerization that occurs before the final bond formation. nih.govchemrxiv.org
Characterization of Radical Intermediates and Reaction Pathways
Many reactions involving bicyclo[2.1.1]hexane proceed through radical intermediates. DFT calculations are crucial for characterizing these transient species and mapping out the corresponding reaction pathways. For instance, in the photochemical [2π + 2σ] cycloaddition of gem-difluorodienes with bicyclo[1.1.0]butanes to form gem-difluorobicyclo[2.1.1]hexanes, a radical cation intermediate is generated. acs.org DFT studies supported a mechanism involving the electrophilic addition of this radical cation to the BCB, forming a distonic radical cation intermediate. acs.org
In the SmI₂-catalyzed synthesis of bicyclo[2.1.1]hexane ketones, DFT calculations were used to study the radical-relay mechanism. chemrxiv.orgchemrxiv.org The calculations provided insights into the formation of ketyl-radicals, BCB fragmentation, radical trapping, and subsequent cyclization steps. chemrxiv.org The computed energetics for the intermediates and transition states helped to rationalize the observed reactivity. chemrxiv.org Furthermore, studies on the free radical reactions of bicyclo[2.1.1]hexane itself have shown that t-butoxyl radicals abstract a hydrogen atom to form the bicyclo[2.1.1]hexan-2-yl radical, which can rearrange at higher temperatures. rsc.org
Ab Initio Studies for Precise Molecular Structure and Electronic Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of molecular structure and electronic properties.
For bicyclo[2.1.1]hexane and its derivatives, ab initio methods have been used to determine precise geometrical parameters. cau.ac.kr These calculations are particularly important for strained molecules where experimental determination can be challenging. For example, ab initio calculations at the MP2 and B3LYP levels have been shown to be crucial for accurately predicting the geometrical parameters of bicyclic systems, often outperforming methods that neglect electron correlation. cau.ac.kr The NIST Chemistry WebBook provides access to computationally derived data for bicyclo[2.1.1]hexane, including its molecular formula, weight, and various identifiers. nist.gov
Ab initio methods are also employed to investigate the electronic properties of these molecules. arxiv.orgresearchgate.net For instance, calculations can provide information on ionization energies and electron affinities. The NIST Computational Chemistry Comparison and Benchmark Database contains results from various ab initio calculations on related molecules like bicyclo[2.1.1]hex-2-ene, including energies, vibrational frequencies, and molecular geometries. nist.gov These fundamental electronic properties are essential for understanding the molecule's reactivity and its behavior in different chemical environments.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ | nist.govnih.gov |
| Molecular Weight | 82.1436 g/mol | nist.gov |
| CAS Registry Number | 285-86-9 | nist.gov |
Theoretical Prediction and Control of Stereoselectivity
Computational chemistry plays a vital role in predicting and understanding the stereoselectivity of chemical reactions. For reactions involving the bicyclo[2.1.1]hexane framework, theoretical models can explain the origins of stereochemical outcomes and guide the design of stereoselective syntheses.
In the context of nucleophilic additions to 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, computational models at different levels of theory have been tested for their ability to predict the observed π-facial selectivity. core.ac.uk Both semi-empirical and higher-level ab initio and DFT calculations were employed to model the transition states for hydride attack. core.ac.uk These calculations correctly reproduced the experimentally observed trends in stereoselectivity, demonstrating the predictive power of computational methods. core.ac.uk The results indicated that the relative barrier heights for syn and anti-attack were not highly sensitive to the level of theory used. core.ac.uk
Derivatization and Functionalization Strategies of Bicyclo 2.1.1 Hexane Skeletons
Stereoselective Functionalization Approaches
The synthesis of stereochemically defined bicyclo[2.1.1]hexanes is of significant interest due to the impact of three-dimensionality on biological activity. chemrxiv.org Enantioselective catalytic strategies have been developed to access enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org One such approach involves a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles. chemrxiv.org This method provides versatile products with high yield and enantioselectivity. chemrxiv.org For instance, the use of a rhodium-based Lewis acid catalyst in the photocycloaddition of a substrate bearing two phenyl groups on the pyrazole (B372694) ring resulted in the corresponding bicyclo[2.1.1]hexane product in 97% yield and a 98:2 enantiomeric ratio. chemrxiv.org
Another key strategy for stereoselective functionalization is the diastereoselective synthesis of borylated bicyclo[2.1.1]hexanes via a crossed [2+2] cycloaddition. nih.gov The resulting C–B bond serves as a versatile handle for subsequent transformations. nih.gov For example, oxidation of the pinacol (B44631) boronate ester (Bpin) to the corresponding alcohol can proceed with high diastereoselectivity (11:1 dr) and in excellent yield (99%). nih.gov This alcohol can be further oxidized to a ketone, which then allows for reductive amination to introduce an amine group, albeit with moderate diastereoselectivity (5:1 dr). nih.gov
Photochemical methods have also been employed for the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes, which can be precursors or related structures. A regioselective [2+2] cycloaddition of a cyclopropene (B1174273) with an electron-deficient alkene using blue LED irradiation and a photocatalyst as a triplet-sensitizer at low temperatures (−40 °C) has been developed. researchgate.net
Functional Group Interconversions on the Bicyclo[2.1.1]hexane Core
The selective manipulation of functional groups on the bicyclo[2.1.1]hexane scaffold is a powerful tool for creating diverse molecular architectures. In molecules containing both ketone and nitrile functionalities, selective reduction can be achieved. For example, a bicyclo[2.1.1]hexane ketone with a nitrile substituent can be selectively reduced at the ketone using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature to yield the corresponding alcohol in 100% yield. chemrxiv.org Conversely, selective reduction of the nitrile group can also be accomplished to provide the corresponding amine-containing alcohol. chemrxiv.org These selective reductions provide access to di-functionalized bicyclo[2.1.1]hexane building blocks. chemrxiv.org
| Starting Material | Reagent | Product | Yield | Reference |
| Bicyclo[2.1.1]hexane-ketone-nitrile | NaBH₄, EtOH | Bicyclo[2.1.1]hexane-alcohol-nitrile | 100% | chemrxiv.org |
| Bicyclo[2.1.1]hexane-ketone-nitrile | (not specified) | Bicyclo[2.1.1]hexane-ketone-amine | (not specified) | chemrxiv.org |
Esterification and oxidation reactions are fundamental transformations for modifying the bicyclo[2.1.1]hexane core. For instance, a bicyclo[2.1.1]hexan-2-ol can be oxidized to the corresponding carboxylic acid using Jones oxidation (CrO₃/H₂SO₄ in acetone (B3395972) at 0°C) with an approximate yield of 70%. vulcanchem.com Baeyer-Villiger oxidation of bicyclo[2.1.1]hexane ketones offers a route to ester-containing scaffolds, with the reaction showing complementary selectivity depending on the substitution pattern of the ketone. chemrxiv.org
The ethyl ester group on a 2-azabicyclo[2.1.1]hexane core can undergo various transformations. vulcanchem.com Transesterification can be catalyzed by titanium(IV) isopropoxide to yield the corresponding methanolysis product in 89% yield. vulcanchem.com The ester can also be converted to primary amides in 82–94% yield using HATU/DIPEA coupling reagents. vulcanchem.com
| Starting Material | Reaction Type | Reagents | Product | Yield | Reference |
| Bicyclo[2.1.1]hexan-2-ol | Oxidation | CrO₃/H₂SO₄, acetone | Bicyclo[2.1.1]hexane-2-carboxylic acid | ~70% | vulcanchem.com |
| Bicyclo[2.1.1]hexane ketone | Baeyer-Villiger Oxidation | mCPBA | Ester | (not specified) | chemrxiv.orgrsc.org |
| Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate | Transesterification | Titanium(IV) isopropoxide, MeOH | Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate | 89% | vulcanchem.com |
| Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate | Amidation | HATU/DIPEA | 2-Azabicyclo[2.1.1]hexane-4-carboxamide | 82-94% | vulcanchem.com |
The addition of Grignard reagents to ketone functionalities on the bicyclo[2.1.1]hexane skeleton is a reliable method for the synthesis of tertiary alcohols. acs.org For example, the reaction of a bicyclo[2.1.1]hexane-1-carboxaldehyde derivative with Grignard reagents can produce tertiary alcohols. acs.org Similarly, diones on a bicyclo[2.1.1]hexane precursor can be treated with Grignard reagents, followed by oxidation, to afford functionalized diones that can then be cyclized. nih.govacs.org The addition of MeMgBr to a ketone on the bicyclo[2.1.1]hexane core has also been demonstrated. rsc.org
Access to Polysubstituted Bicyclo[2.1.1]hexanes
While methods for preparing bridgehead-substituted bicyclo[2.1.1]hexanes are more common, the synthesis of bridge-functionalized derivatives presents a significant challenge but opens up new avenues for molecular design. nih.govrsc.orgnih.gov A photocatalytic cycloaddition reaction has been developed that provides access to bicyclo[2.1.1]hexanes with 11 different substitution patterns, including bridge-substituted structures. nih.govrsc.orgnih.gov This allows for the creation of bioisosteres for ortho-, meta-, and polysubstituted benzenes. nih.govrsc.orgnih.gov
Bridgehead-substituted derivatives can be prepared from readily available starting materials. For example, 1-chlorobicyclo[2.1.1]hexane can be converted to the corresponding lithium derivative, which can then be treated with bromine to yield 1-bromobicyclo[2.1.1]hexane or with carbon dioxide to form bicyclo[2.1.1]hexane-1-carboxylic acid. acs.org This carboxylic acid can be further converted to the amine via a Schmidt reaction or reduced to the corresponding methanol (B129727) derivative using lithium aluminum hydride. acs.org
A SmI₂-mediated transannular pinacol coupling reaction followed by an acid-catalyzed pinacol rearrangement provides a route to 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govacs.org This two-step process starts from diones and proceeds through a bicyclic vicinal diol intermediate. nih.govacs.org
| Precursor | Reagents | Product | Reference |
| 1-Chlorobicyclo[2.1.1]hexane | 1. Li, 2. Br₂ | 1-Bromobicyclo[2.1.1]hexane | acs.org |
| 1-Chlorobicyclo[2.1.1]hexane | 1. Li, 2. CO₂ | Bicyclo[2.1.1]hexane-1-carboxylic acid | acs.org |
| Bicyclo[2.1.1]hexane-1-carboxylic acid | Schmidt Reaction | Bicyclo[2.1.1]hexyl-1-amine | acs.org |
| Bicyclo[2.1.1]hexane-1-carboxylic acid | LiAlH₄ | Bicyclo[2.1.1]hexane-1-methanol | acs.org |
| Dione precursor | 1. SmI₂, 2. p-TsOH | 1-Substituted bicyclo[2.1.1]hexan-2-one | nih.govacs.org |
Construction of Bifunctional Scaffolds for Chemical Diversification
The bicyclo[2.1.1]hexane (BCH) framework has gained significant traction as a saturated, three-dimensional bioisostere for ortho- and meta-substituted phenyl rings in medicinal chemistry. researchgate.netorganic-chemistry.orgresearchgate.netenamine.net Its rigid structure provides well-defined exit vectors for substituents, which can improve physicochemical properties and metabolic stability of drug candidates. enamine.net The construction of bifunctional BCH scaffolds, bearing two points for modification, is crucial for their effective use in chemical diversification and the rapid exploration of chemical space. nih.govvapourtec.com Strategies to access these scaffolds often involve photochemical methods, strain-release cycloadditions, and C–H functionalization. nih.govnih.gov
Key approaches focus on creating disubstituted BCHs, particularly with 1,2- and 2,5-substitution patterns, which serve as versatile platforms for further chemical elaboration. nih.govchemrxiv.org
Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexane Scaffolds
A prominent strategy for accessing 1,2-disubstituted BCH modules involves an intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgrsc.orgrsc.org Early methods often required harsh conditions, such as the use of mercury lamps and toxic stannane (B1208499) reagents, limiting their scalability. rsc.org More recent advancements have established milder and more efficient protocols using visible light and photocatalysis. organic-chemistry.orgnih.gov
One robust approach begins with a phenylacetaldehyde (B1677652) derivative, which undergoes a multi-step sequence to form a dienone intermediate. researchgate.net This intermediate is then subjected to an iridium-catalyzed intramolecular [2+2] cycloaddition under blue light irradiation to furnish the 1-aryl-bicyclo[2.1.1]hexan-2-one scaffold. chemrxiv.orgresearchgate.net The reaction proceeds in high yield and is scalable, providing a key building block for diversification. chemrxiv.orgresearchgate.net
Table 1: Iridium-Catalyzed Synthesis of 1-Aryl-bicyclo[2.1.1]hexan-2-one Scaffolds chemrxiv.org
| Entry | Dienone Substrate (R group) | Catalyst (mol %) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | H (Phenyl) | Ir[dF(CF3)ppy]2(dtbpy)PF6 (2) | CH2Cl2 | 55 |
| 2 | H (Phenyl) | Ir[dF(CF3)ppy]2(dtbpy)PF6 (2) | CH3CN | 90 |
| 3 | H (Phenyl) | Ir[dF(CF3)ppy]2(dtbpy)PF6 (0.75) | CH3CN | 85 |
| 4 | Br | Ir[dF(CF3)ppy]2(dtbpy)PF6 (2) | CH3CN | 85 |
| 5 | F | Ir[dF(CF3)ppy]2(dtbpy)PF6 (2) | CH3CN | 82 |
| 6 | Methyl | Ir[dF(CF3)ppy]2(dtbpy)PF6 (2) | CH3CN | 80 |
The resulting ketone on the BCH core serves as a versatile functional handle for a wide array of chemical transformations, enabling extensive diversification. chemrxiv.orgrsc.org This allows for the introduction of new functional groups and the construction of more complex molecular architectures. For instance, the ketone can undergo Wittig or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds. rsc.org It can also be transformed into a lactone or lactam via Baeyer-Villiger or Schmidt reactions, respectively, creating ring-expanded systems. rsc.org Furthermore, reduction of the ketone to an alcohol, followed by conversion to an oxime and subsequent reduction, yields an amine, providing access to novel non-natural amino acids containing the BCH scaffold. rsc.orgresearchgate.net
Table 2: Diversification Reactions of the 1-Phenyl-bicyclo[2.1.1]hexan-2-one Scaffold rsc.org
| Reaction Type | Reagents | Product Description | Yield |
|---|---|---|---|
| Wittig Reaction | Ph3P=CH2 | Exo-methylene compound | 70% |
| Horner-Wadsworth-Emmons | (EtO)2P(O)CH2CO2Et, NaH | α,β-Unsaturated ester | 78% |
| Baeyer-Villiger Rearrangement | mCPBA | Lactone (ring expansion) | 75% |
| Schmidt Reaction | BnN3, TiCl4 | Lactam (ring expansion) | 55% |
| Nucleophilic Addition | MeMgBr | Tertiary alcohol | 90% |
| Oxime Formation & Reduction | 1. NH2OH·HCl, NaOAc 2. NiCl2, NaBH4, Boc2O | Boc-protected amine at C2 | Quantitative (step 1), 55% (step 2) |
Synthesis of 2,5-Disubstituted Bicyclo[2.1.1]hexane Scaffolds
An alternative bifunctionalization pattern is the 2,5-disubstitution, which can act as a rigid bioisostere for 1,3-disubstituted cyclopentanes. nih.gov Two distinct strategies have been developed to access these scaffolds. The first involves a [2+2] cycloaddition to synthesize keto-acid building blocks. nih.gov A second, orthogonal approach utilizes C–H functionalization on a monosubstituted bicyclo[2.1.1]hexane. nih.gov This method allows for the controlled incorporation of aryl and carboxyl groups at the bridging positions (C2 and C5) with stereochemical control, enabling the synthesis of both syn- and anti-2,5-disubstituted isomers. nih.gov The synthesis can start from norbornanone, which is converted via a photochemical Wolff rearrangement into a bicyclo[2.1.1]hexane carboxylic acid precursor. nih.gov
Catalyst-Controlled Divergent Synthesis
A sophisticated strategy for creating polyfunctionalized BCH scaffolds involves the catalyst-controlled divergent reaction of bicyclo[1.1.0]butane (BCB) amides with azadienes. acs.org This method demonstrates exceptional chemoselectivity, where the choice of catalyst dictates the reaction outcome. Using a copper(I) catalyst promotes a formal [3+2] cycloaddition to selectively produce the bicyclo[2.1.1]hexane framework in high yields. acs.org In contrast, switching to a gold(I) catalyst uniquely favors an addition-elimination pathway, yielding cyclobutene (B1205218) products instead. acs.org This catalytic switch provides a powerful tool for generating structural diversity from common precursors, with the Cu(I)-catalyzed route offering reliable access to bifunctional BCHs bearing both electron-donating and electron-withdrawing groups. acs.org
Table 3: Catalyst-Controlled Divergent Synthesis from Bicyclo[1.1.0]butane (BCB) Amide acs.org
| Catalyst | Reaction Pathway | Product Type | Selectivity |
|---|---|---|---|
| Cu(I) | Formal [3+2] Cycloaddition | Bicyclo[2.1.1]hexane | High (BCH only) |
| Au(I) | Addition-Elimination | Cyclobutene | High (Cyclobutene only) |
| Ni(OTf)2 | Mixed | Mixture of BCH and Cyclobutene | Low |
These varied and evolving synthetic strategies underscore the importance of the bicyclo[2.1.1]hexane scaffold. The ability to construct bifunctionalized derivatives with precise control over substitution patterns and stereochemistry opens up new avenues for designing novel, sp³-rich molecules for applications in drug discovery and materials science. rsc.orgrsc.org
Bicyclo 2.1.1 Hexane As a Bioisosteric Scaffold in Molecular Design Research
Bicyclo[2.1.1]hexane as an Arene Bioisostere
The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of drug discovery. Bicyclo[2.1.1]hexane has emerged as a successful saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings, offering a three-dimensional alternative to the planar aromatic system. pharmaceutical-business-review.comnih.govrsc.orgbeilstein-journals.org This substitution can lead to improved physicochemical properties such as enhanced solubility and metabolic stability.
Mimicry of Ortho- and Meta-Substituted Benzene Rings
The unique geometry of the bicyclo[2.1.1]hexane scaffold allows its substituents to adopt spatial arrangements that effectively mimic those of substituted phenyl rings. Specifically, 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been proposed and validated as bioisosteres for ortho-substituted benzenes. nih.govbeilstein-journals.orgrsc.org Similarly, 1,3-disubstituted bicyclo[2.1.1]hexanes can act as mimics for meta-substituted benzene rings. beilstein-journals.orgnih.gov
This mimicry has been demonstrated in the design of novel bioactive compounds. For instance, the replacement of the ortho-substituted benzene ring in fungicides such as boscalid, bixafen, and fluxapyroxad with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in saturated analogs with significant antifungal activity. nih.govrsc.org This highlights the ability of the bicyclo[2.1.1]hexane scaffold to preserve the necessary orientation of functional groups for biological recognition.
Comparative Analysis of Exit Vector Parameters with Aromatic Systems
In the case of 1,3-disubstituted bicyclo[2.1.1]hexanes as meta-benzene isosteres, the substituent distance, scaffold carbon distance, and one of the substituent angles show remarkable similarity to the aromatic counterpart. beilstein-journals.orgnih.gov Again, the most significant deviation is the dihedral angle, which is approximately 78° in the bicyclo[2.1.1]hexane system. beilstein-journals.orgnih.gov For 1,5-disubstituted bicyclo[2.1.1]hexanes mimicking ortho-benzenes, the distance between substituents is slightly larger than in the aromatic ring, and the dihedral angle is also necessarily larger. beilstein-journals.orgnih.gov
| Scaffold | Aromatic Mimic | Substituent Distance (d) | Scaffold Carbon Distance (r) | Substituent-Scaffold Angle (φ) | Dihedral Angle (θ) |
|---|---|---|---|---|---|
| 1,2-Disubstituted Bicyclo[2.1.1]hexane | ortho-Substituted Benzene | Similar | Similar | Similar | Larger (approx. 58°) |
| 1,3-Disubstituted Bicyclo[2.1.1]hexane | meta-Substituted Benzene | Similar | Similar | Similar (φ1) | Larger (approx. 78°) |
| 1,5-Disubstituted Bicyclo[2.1.1]hexane | ortho-Substituted Benzene | Slightly Larger | - | Similar (φ2, φ3) | Larger |
Exploration of Unexplored Chemical Space through Bicyclo[2.1.1]hexane Scaffolds
The constraints of aromatic systems limit the achievable geometries of substituents. Bicyclo[2.1.1]hexane scaffolds, with their ten distinct substituent vectors, provide access to a much broader and underexplored region of chemical space. chemrxiv.org This allows for the creation of molecular shapes and substituent arrangements that are not possible with planar aromatic rings, opening up new avenues for molecular design and the discovery of novel bioactive compounds. chemrxiv.orgrsc.org The use of these bridged bicyclic compounds is a key strategy in the development of patent-free molecules with potentially improved biological and physicochemical properties. nih.gov
Methodologies for Incorporating Bicyclo[2.1.1]hexane Cores into Complex Molecular Architectures
The growing interest in bicyclo[2.1.1]hexane as a bioisostere has spurred the development of various synthetic methodologies for its incorporation into complex molecules. These methods provide access to diverse substitution patterns on the bicyclic core.
Key synthetic strategies include:
Intramolecular [2+2] Photocycloadditions: This approach, often driven by visible light, allows for the synthesis of bicyclo[2.1.1]hexanes from styrene (B11656) derivatives. acs.orgnih.govorganic-chemistry.org This method has proven to be efficient, with good to high yields, and allows for subsequent functionalization. acs.orgorganic-chemistry.org
Functionalization of Bicyclo[1.1.0]butanes (BCBs): BCBs serve as versatile starting materials that can undergo cycloaddition reactions with alkenes to form bicyclo[2.1.1]hexanes. beilstein-journals.orgnih.gov This strategy has been utilized in catalyst-controlled chemodivergent syntheses to produce a variety of multifunctional bicyclo[2.1.1]hexane derivatives. nih.gov
Catalytic Alkene Insertion: An intermolecular coupling between olefins and bicyclo[1.1.0]butyl ketones, catalyzed by reagents such as samarium(II) iodide, provides a broadly applicable route to substituted bicyclo[2.1.1]hexanes. nih.govchemrxiv.org
Formal (3+2) Cycloaddition: Allylated cyclopropanes can undergo a formal (3+2) cycloaddition to generate functionalized bicyclo[2.1.1]hexanes. chemistryviews.org
These synthetic advancements have made bicyclo[2.1.1]hexane derivatives more readily accessible for their application in medicinal chemistry and materials science. nih.govnih.gov
Design Principles for Optimized Bioactivity and Physicochemical Properties
The incorporation of a bicyclo[2.1.1]hexane scaffold can be strategically employed to optimize the bioactivity and physicochemical properties of a molecule. Its high three-dimensional character and diverse substitution patterns can be leveraged to improve metabolic stability and solubility. enamine.netenamine.net
Key design principles include:
Modulating Lipophilicity: The replacement of an aromatic ring with a saturated bicyclic core generally leads to a decrease in lipophilicity, which can be advantageous for improving pharmacokinetic profiles.
Enhancing Solubility: The non-planar, sp³-rich nature of bicyclo[2.1.1]hexane can disrupt crystal packing and improve aqueous solubility compared to its flat aromatic counterparts.
Improving Metabolic Stability: By replacing a metabolically labile aromatic ring, the bicyclo[2.1.1]hexane core can block sites of oxidation, leading to increased metabolic stability. For example, incorporating this scaffold into the structure of conivaptan increased its metabolic stability. nih.gov
Fine-tuning Conformation: The rigid nature of the bicyclo[2.1.1]hexane scaffold provides conformational constraint, which can lock a molecule into a bioactive conformation and improve binding affinity to its target.
The strategic application of these principles allows for the rational design of molecules with enhanced drug-like properties.
Q & A
Q. What synthetic methodologies are currently employed to construct 1,2-disubstituted bicyclo[2.1.1]hexane modules?
The most efficient method involves photochemical [2 + 2] cycloaddition of bicyclo[1.1.0]butanes with alkenes under triplet sensitization (e.g., benzophenone or thioxanthone). This approach enables modular access to 1,2-disubstituted derivatives in yields up to 76% after optimization (solvent: acetonitrile, λ = 300–350 nm) . Post-synthetic diversification includes saponification, Curtius rearrangements, and acylations to generate bioactive analogs .
Q. How does the 1,2-disubstituted bicyclo[2.1.1]hexane scaffold compare geometrically to ortho-substituted benzene rings in drug design?
X-ray crystallography confirms that 1,2-disubstituted bicyclo[2.1.1]hexanes mimic the geometric parameters of ortho-substituted benzene:
- Distance between substituents (d): 3.05–3.19 Å (vs. 3.04–3.10 Å for benzene).
- Dihedral angles (θ): 56–59° (vs. planar benzene), introducing 3D rigidity . This scaffold enhances solubility (e.g., 3–6× increase in water solubility for Conivaptan and Lomitapide analogs) while maintaining similar lipophilicity (ΔlogD ≤ 0.7) .
Q. What experimental techniques are critical for confirming the structural integrity of bicyclo[2.1.1]hexane derivatives?
- X-ray crystallography : Resolves strained bridgehead geometries and substituent spatial arrangements .
- Comparative NMR analysis : Detects strain-induced chemical shifts (e.g., upfield-shifted bridgehead protons) .
- Thermogravimetric analysis (TGA) : Monitors thermal stability during scale-up (decomposition onset >250°C) .
Advanced Research Questions
Q. What challenges exist in achieving regioselective functionalization of bicyclo[2.1.1]hexane systems?
Key challenges include:
- Bridgehead reactivity : Strain-driven susceptibility to ring-opening under strong nucleophilic/electrophilic conditions .
- Steric hindrance : Limits access to equatorial positions in 1,2-disubstituted derivatives, requiring tailored catalysts (e.g., Pd-mediated cross-coupling) .
- Sensitivity to reaction conditions : Photochemical methods require precise wavelength control to minimize side products (e.g., over-irradiation leads to dimerization) .
Q. How do researchers resolve contradictions in physicochemical property modifications when substituting aromatic rings with bicyclo[2.1.1]hexanes?
Case studies reveal context-dependent outcomes:
- Solubility : Increased in Conivaptan (5 μM → 14 μM) and Lomitapide (3 μM → 18 μM) but decreased in Boscalid analogs due to crystallinity changes .
- Lipophilicity : Calculated clogP decreases by 0.7–1.2 units, but experimental logD remains stable (Δ ≤ 0.3) except in Lomitapide (logD >4.5 → 3.9) .
- Mitigation : Pre-formulation studies (e.g., amorphous solid dispersion) and computational modeling (DFT/PBE0-D3) guide rational design .
Q. What mechanistic insights explain the metabolic stability variations observed in bicyclo[2.1.1]hexane-containing bioactives?
Metabolic outcomes depend on:
- Enzyme-substrate interactions : Bicyclo[2.1.1]hexanes in Conivaptan analogs reduce CYP3A4 affinity (CLint: 31 → 12 μL/min/mg), while fungicide analogs (e.g., Bixafen) show increased CYP2C9 turnover (t1/2 reduced 2–3×) .
- Steric shielding : Rigid 3D structures protect labile functional groups (e.g., amides) from hydrolysis but may expose new metabolic soft spots .
- Species-specific differences : Rodent microsomes overpredict human metabolic clearance by 20–40% .
Methodological Recommendations
- Synthetic Optimization : Prioritize triplet sensitizers (benzophenone) over broad-spectrum lamps to suppress side reactions .
- Physicochemical Profiling : Combine experimental logD (shake-flask/HPLC) with MD simulations to predict bioavailability .
- Metabolic Studies : Use cryopreserved human hepatocytes over recombinant enzymes for translational accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
